molecular formula C8H3F3INS B13123775 6-Iodo-2-(trifluoromethyl)benzo[d]thiazole

6-Iodo-2-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B13123775
M. Wt: 329.08 g/mol
InChI Key: AGJJSLGOMSAQHZ-UHFFFAOYSA-N
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Description

6-Iodo-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with an iodine atom at the 6-position and a trifluoromethyl group at the 2-position

Properties

Molecular Formula

C8H3F3INS

Molecular Weight

329.08 g/mol

IUPAC Name

6-iodo-2-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H3F3INS/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7/h1-3H

InChI Key

AGJJSLGOMSAQHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)SC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-(trifluoromethyl)benzo[d]thiazole can be achieved through several synthetic routes. One common method involves the iodination of 2-(trifluoromethyl)benzo[d]thiazole. This process typically uses iodine or an iodine-containing reagent in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the 6-position.

Another approach involves the Suzuki-Miyaura coupling reaction, where a boron reagent is used to introduce the trifluoromethyl group onto a pre-iodinated benzothiazole ring . This method offers high selectivity and yields, making it suitable for industrial-scale production.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6-position can be replaced with other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) and potassium fluoride (KF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

6-Iodo-2-(trifluoromethyl)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Iodo-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The iodine atom can form halogen bonds with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-2-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both an iodine atom and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making the compound valuable for specific applications in medicinal chemistry and materials science.

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